![molecular formula C20H13ClN2O3S2 B2698741 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 864937-45-1](/img/structure/B2698741.png)

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

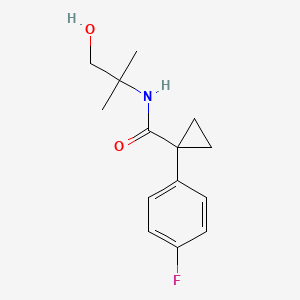

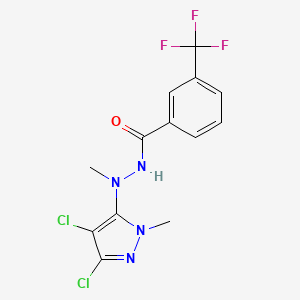

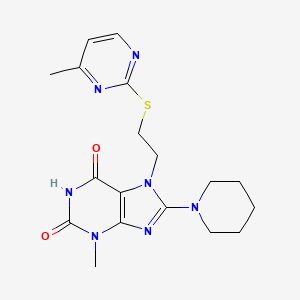

The compound “3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzodioxin ring, a thiazole ring, and a benzothiophene ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of benzodioxin, thiazole, and benzothiophene rings .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

The compound is involved in the synthesis of heterocyclic compounds that exhibit biological activities, such as antibiotics and antibacterial drugs against both Gram-positive and Gram-negative bacteria. For instance, Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives showing potential as new antibiotic and antibacterial drugs Ahmed, G. (2007). Heterocyclic Synthesis with Thiophene-2-Carboxamide. Phosphorus, Sulfur, and Silicon and the Related Elements..

Antimicrobial Evaluation

New series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates synthesized from a related compound demonstrated significant antimicrobial activity, highlighting the importance of these compounds in developing new antimicrobial agents Spoorthy, YN., Kumar, P., Rani, T. S., & Ravindranath, L. (2021). Synthesis, characterisation, docking studies and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. International Journal of Applied Research..

Anticancer Agents

Compounds synthesized from 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide and its derivatives have been explored for their potential as anticancer agents. For example, Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents Yılmaz, Ö., Turan, S. Ö., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Journal of Enzyme Inhibition and Medicinal Chemistry..

Antioxidant Activity

The compound and its derivatives have been assessed for antioxidant activity, which is crucial for developing new therapeutic agents. Tumosienė et al. (2019) synthesized a series of novel derivatives showing potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Belyakov, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules..

Antimicrobial Agents

Research has also focused on synthesizing new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides with potent antimicrobial properties, highlighting the utility of these compounds in fighting bacterial and fungal infections Incerti, M., Vicini, P., Geronikaki, A., Eleftheriou, P., Tsagkadouras, A., Zoumpoulakis, P., Fotakis, C., Ćirić, A., Glamočlija, J., & Soković, M. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm..

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to target cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly cholinesterase enzymes, leading to changes in their activity .

Biochemical Pathways

Based on the potential target of cholinesterase enzymes, it could be involved in the cholinergic signaling pathway .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Based on the potential target of cholinesterase enzymes, it could potentially affect nerve signal transmission .

Biochemische Analyse

Biochemical Properties

The compound 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on bacterial biofilm growth, indicating potential interactions with enzymes and proteins involved in biofilm formation .

Cellular Effects

In terms of cellular effects, this compound has been observed to inhibit bacterial biofilm growth in Escherichia coli and Bacillus subtilis . This suggests that the compound may influence cell function by disrupting biofilm formation, a key process in bacterial survival and pathogenicity.

Molecular Mechanism

Its inhibitory effects on bacterial biofilm growth suggest that it may interact with biomolecules involved in this process

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 241.67 g/mol , which may influence its stability and degradation over time.

Eigenschaften

IUPAC Name |

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S2/c21-17-12-3-1-2-4-16(12)28-18(17)19(24)23-20-22-13(10-27-20)11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMZUJRUYZHNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)

![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)

![1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B2698677.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2698681.png)